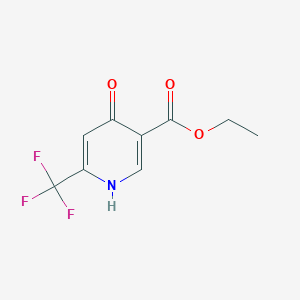

Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate

Description

Properties

IUPAC Name |

ethyl 4-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c1-2-16-8(15)5-4-13-7(3-6(5)14)9(10,11)12/h3-4H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVONRNVUWMRJOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=CC1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901153895 | |

| Record name | 3-Pyridinecarboxylic acid, 4-hydroxy-6-(trifluoromethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901153895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269292-28-5 | |

| Record name | 3-Pyridinecarboxylic acid, 4-hydroxy-6-(trifluoromethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269292-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 4-hydroxy-6-(trifluoromethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901153895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Synthesis via Trifluoromethylation of Nicotinic Acid Derivatives

Method Overview:

This approach involves trifluoromethylation of nicotinic acid or its derivatives, followed by esterification to produce the target compound. The trifluoromethylation is typically achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of radical initiators or transition metal catalysts.

- Activation of nicotinic acid or its precursor.

- Trifluoromethylation at the 6-position of the pyridine ring.

- Esterification with ethanol to form the ethyl ester.

- The method offers high regioselectivity for the 6-position, especially when using radical-based trifluoromethylation reagents.

- Yields vary between 50-75%, depending on reaction conditions and catalysts used.

- Challenges include controlling over-trifluoromethylation and side reactions leading to byproducts.

Data Table 1: Summary of Direct Trifluoromethylation Methods

| Method | Reagents | Catalyst | Yield (%) | Notes |

|---|---|---|---|---|

| Radical trifluoromethylation | Trifluoromethyl iodide | AIBN or peroxide | 55-70 | Regioselective at 6-position |

| Transition metal catalysis | Copper or iron complexes | CuI, FeCl3 | 50-65 | Requires inert atmosphere |

Multi-Step Synthesis via Intermediate Formation

Method Overview:

This route involves synthesizing key intermediates such as 2-methyl-6-(trifluoromethyl)nicotinic acid or its derivatives, which are then esterified to obtain Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate.

- Patent CN114716320A describes a multi-step process starting from ethyl acetoacetate derivatives, involving condensation, cyclization, and subsequent trifluoromethylation.

- The process includes the formation of intermediate compounds like 2-methyl-6-(trifluoromethyl) nicotinic acid, which is then esterified with ethanol.

Data Table 2: Multi-Step Synthesis Pathway

| Step | Starting Material | Key Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| 1 | Ethyl acetoacetate | Ammonium carbamate | Methanol, reflux | Quantitative | Formation of ethyl (Z)-3-aminobut-2-enoate |

| 2 | Intermediate | Trifluoromethylating agent | Catalytic conditions | 55-65 | Formation of trifluoromethylated intermediate |

| 3 | Intermediate | Cyclization reagents | Acidic conditions | 50-60 | Formation of pyridine ring |

| 4 | Final intermediate | Ethanol | Reflux | 70-80 | Esterification to this compound |

- High specificity and control over regioselectivity.

- Compatibility with large-scale manufacturing.

- Multiple purification steps increase complexity.

- Longer reaction times and potential side reactions.

One-Pot Synthesis via Alkali-Mediated Ring Closure

Method Overview:

Recent innovations, as reported in patent CN114716320A, involve a stepwise one-pot process where alkali-mediated ring formation precedes esterification. This method enhances yield and reduces byproduct formation.

- Alkali treatment of ethyl 4-chloro-3-oxobutyrate with trifluoromethylating agents yields key intermediates.

- Intramolecular cyclization under controlled temperature (80-130°C) produces the nicotinic acid core efficiently.

- Subsequent esterification with ethanol yields the target compound with high purity.

Data Table 3: One-Pot Synthesis Route

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Ethyl 4-chloro-3-oxobutyrate + trifluoromethylating agent | Alkali (NaOH or KOH), 80-130°C | 60-75 | Controlled temperature for selectivity |

| 2 | Intramolecular cyclization | Same reaction mixture | 65-80 | Reduced side reactions |

| 3 | Ethanol | Reflux | 70-85 | Final ester formation |

- Fewer purification steps.

- Suitable for large-scale production with high yield (~75%).

Summary and Comparative Data

| Preparation Method | Key Features | Typical Yield (%) | Industrial Suitability |

|---|---|---|---|

| Direct trifluoromethylation | One-step, regioselective | 55-70 | Moderate |

| Multi-step intermediate synthesis | Controlled, high purity | 50-80 | High, but complex |

| One-pot alkali-mediated cyclization | Fewer steps, high yield | 65-75 | Very high |

Notes and Recommendations

-

- Temperature control is critical; higher temperatures favor cyclization but may increase side reactions.

- Choice of base (sodium or potassium alkoxides) influences selectivity and yield.

- Solvent systems such as ethanol, acetic acid, or tetrahydrofuran are preferred depending on the route.

-

- Chromatography or recrystallization is necessary to attain pharmaceutical-grade purity.

- Extraction with dichloromethane or ethyl acetate is common in purification steps.

-

- One-pot methods are preferred for industrial-scale synthesis due to reduced complexity and cost.

- Reaction monitoring via HPLC ensures complete conversion and minimizes impurities.

Chemical Reactions Analysis

Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.

Medicine: This compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: It is utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate with structurally related nicotinate esters, emphasizing substituent effects on properties and applications:

Key Findings from Comparative Analysis:

Metabolic Stability: Ethyl nicotinate derivatives with electron-withdrawing groups (e.g., -CF₃) exhibit slower hydrolysis rates in human serum albumin (HSA). For example, methyl nicotinate has a half-life >95 hours in HSA, whereas esters with bulky or polar groups (e.g., 4-hydroxy) may show altered metabolic pathways .

Lipophilicity and Permeation: The trifluoromethyl group increases log P (lipophilicity), enhancing membrane permeability. However, the 4-hydroxy group introduces polarity, balancing solubility and diffusion. Ethyl 6-(trifluoromethyl)nicotinate (lacking the 4-OH) is more lipophilic but may face challenges in aqueous solubility . Skin permeation studies using Fick’s second law suggest that trifluoromethylated nicotinates have higher steady-state fluxes than non-fluorinated analogs due to optimized partition coefficients .

Biological Activity: Ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate demonstrated binding affinity to retinoic acid receptors in molecular docking studies, highlighting the importance of trifluoromethyl and aryl groups in receptor interactions . Halogenated derivatives (e.g., 5-Br, 6-Cl) are less explored in biological contexts but serve as versatile intermediates in medicinal chemistry .

Synthetic Utility :

- Ethyl 6-(trifluoromethyl)nicotinate is a common precursor for trifluoromethylated heterocycles, while the target compound’s 4-hydroxy group enables further functionalization (e.g., glycosylation, phosphorylation) for prodrug development .

Biological Activity

Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₉H₈F₃N₁O₂. The presence of a hydroxyl group at the 4-position and a trifluoromethyl group at the 6-position of the pyridine ring significantly influences its biological activity. The trifluoromethyl group enhances the compound's lipophilicity, which may improve its bioavailability and interaction with biological targets.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes, including those involved in RNA processing, such as RNase H. This enzyme is crucial for viral replication, making the compound a candidate for antiviral drug development .

- Antimicrobial Activity : Studies indicate that this compound possesses antimicrobial properties, potentially making it useful in treating bacterial infections.

- Anti-inflammatory Effects : Preliminary research suggests that this compound may exhibit anti-inflammatory properties, although further studies are needed to confirm these effects.

Inhibitory Activity on RNase H

A study evaluated various derivatives of nicotinic acid, including this compound, for their ability to inhibit RNase H activity. The results are summarized in the following table:

| Compound Name | IC50 (μM) | Selectivity Index |

|---|---|---|

| This compound | 24 | 10 |

| Control (RDS1759) | 15 | - |

| Control (Beta-Thujaplicinol) | 30 | - |

This data indicates that this compound exhibits promising inhibitory activity against RNase H, comparable to established controls .

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial strains. The results are presented in the following table:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 15 |

| Pseudomonas aeruginosa | 10 | 20 |

These findings suggest that the compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antiviral Potential

In a recent study focusing on HIV-1, this compound was tested for its ability to inhibit viral replication. The compound demonstrated a selectivity index of up to 10, indicating its potential as an antiviral agent. Researchers noted that modifications to the compound's structure could enhance its efficacy further .

Case Study: Anti-inflammatory Properties

Another investigation explored the anti-inflammatory effects of this compound in a model of acute inflammation. The results indicated a significant reduction in inflammatory markers compared to controls, suggesting that this compound could be further developed for therapeutic use in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A viable approach involves multi-step condensation reactions. For example, analogous syntheses of trifluoromethyl-substituted nicotinate derivatives employ thiourea, aldehydes, and trifluoromethyl ketones under reflux in ethanol, followed by acid-catalyzed cyclization . Reaction optimization may include:

- Temperature control (e.g., reflux at 80°C for 8–12 hours).

- Solvent selection (ethanol or acetonitrile for improved solubility).

- Use of catalysts like piperidine or acetic acid to enhance cyclization efficiency .

- Key Consideration : Monitor reaction progress via TLC or HPLC (retention time ~1.26 minutes under acidic conditions) to identify intermediates and byproducts .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR : Use H and C NMR to confirm substituent positions. For example, the trifluoromethyl group () typically appears as a singlet in F NMR at ~-60 ppm .

- HPLC : Employ reverse-phase C18 columns with mobile phases containing 0.1% trifluoroacetic acid (TFA) for optimal peak resolution. Retention times for similar compounds range from 1.2–1.5 minutes .

- Mass Spectrometry : LC-MS (ESI+) can confirm molecular weight, with expected [M+H] peaks around 252–256 m/z, depending on substituents .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation in ethanol/water mixtures. For derivatives with hydrogen-bond donors (e.g., hydroxyl groups), molecular packing often involves O–H⋯O/S or N–H⋯O interactions, stabilizing the lattice .

- Refinement : Use SHELXL for small-molecule refinement. Key parameters include:

- Weighted -factor () < 0.14.

- Goodness-of-fit () ~1.0.

- Address disorder in flexible groups (e.g., ethyl ester moieties) via split occupancy refinement .

- Example : A related compound (Ethyl 4-hydroxy-6-(4-hydroxyphenyl)-4-trifluoromethyl-2-sulfanylidene-1,3-diazinane-5-carboxylate) exhibited a half-chair conformation with a dihedral angle of 56.76° between aromatic planes .

Q. What computational strategies are effective for studying the receptor-binding interactions of trifluoromethyl nicotinate derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like retinoic acid receptors. Key steps:

- Prepare ligand structures with correct tautomeric states (e.g., enol-keto equilibrium for hydroxyl groups).

- Validate docking protocols against co-crystallized ligands (RMSD < 2.0 Å) .

- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen-bond occupancy and hydrophobic interactions .

Q. How can in vitro permeability and metabolic stability assays be designed for this compound?

- Methodological Answer :

- Skin Permeation : Use Franz diffusion cells with excised rat skin. Measure steady-state flux () of the compound and its metabolites (e.g., hydrolysis to nicotinic acid) via HPLC. Adjust donor phase pH to 7.4 to mimic physiological conditions .

- Hepatic Stability : Incubate with liver microsomes (human or rat) and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance () using the substrate depletion method .

Data Contradiction Resolution

Q. How should researchers address discrepancies in synthetic yields or purity reported for trifluoromethyl nicotinate derivatives?

- Methodological Answer :

- Comparative Analysis : Replicate procedures from conflicting studies while controlling variables (e.g., solvent purity, inert atmosphere). For example, thiourea-mediated cyclizations may yield 60–80% under anhydrous conditions but drop to 40–50% with trace moisture .

- Byproduct Identification : Use high-resolution MS/MS to detect impurities (e.g., hydrolyzed products or unreacted intermediates). Adjust quenching steps (e.g., rapid acidification) to minimize degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.